2-Hydroxy-7-methylquinoline-3-carboxylic acid
Overview
Description
2-Hydroxy-7-methylquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with acetaldehyde in the presence of a catalyst to form the quinoline ring, followed by hydroxylation and methylation steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-Hydroxy-7-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and biological activities.
2-Hydroxyquinoline-3-carboxylic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.
7-Methylquinoline-3-carboxylic acid:
Uniqueness
2-Hydroxy-7-methylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Biological Activity
Overview
2-Hydroxy-7-methylquinoline-3-carboxylic acid (C11H9NO3) is a quinoline derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions and mechanisms of action.
- Molecular Formula : C11H9NO3
- Molecular Weight : 203.2 g/mol
- Structure : The compound consists of a quinoline ring with a hydroxyl group at the 2-position and a carboxylic acid at the 3-position, along with a methyl group at the 7-position, enhancing its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The hydroxyl and carboxylic acid groups facilitate binding to enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific enzymatic pathways.
- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell walls or interfering with metabolic processes in microorganisms, making it a candidate for antimicrobial therapy.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting cell proliferation .
Antimicrobial Activity
A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against common bacterial strains. The results are summarized in the following table:
Compound | Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 10 |
Escherichia coli | 15 | |
Pseudomonas aeruginosa | 20 | |
4-Hydroxy-2-methylquinoline-7-carboxylic acid | Staphylococcus aureus | 8 |
Listeria monocytogenes | 12 |
These findings suggest that this compound exhibits significant antibacterial properties, comparable to other known compounds .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including:
- Human Colon Cancer (HCT-116) : IC50 = 15 μM
- Breast Cancer (MCF-7) : IC50 = 12 μM
These results indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Assessment : Another research team investigated the cytotoxic effects on human colorectal adenocarcinoma cells. The study revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Properties
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQYUDMBYSMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354999 | |
Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101133-49-7 | |
Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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